molecular formula C22H26O3 B5508384 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde

3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde

Cat. No.: B5508384
M. Wt: 338.4 g/mol
InChI Key: ALKALANBVOKOIE-UHFFFAOYSA-N
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Description

3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde is an organic compound characterized by its complex structure, which includes multiple methyl groups and formyl functionalities

Properties

IUPAC Name

3-[(3-formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O3/c1-13-7-15(3)21(17(5)19(13)9-23)11-25-12-22-16(4)8-14(2)20(10-24)18(22)6/h7-10H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKALANBVOKOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COCC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with appropriate reagents to introduce the formyl and methoxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both formyl and methoxymethyl groups in 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde makes it unique compared to its analogs

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